2-[4-Amino-5-(3-methylphenyl)-1,2,4-triazol-3-ylthio]acetamide
Description
2-[4-Amino-5-(3-methylphenyl)-1,2,4-triazol-3-ylthio]acetamide is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 3-methylphenyl group at position 5 and an acetamide-linked thioether at position 2. This scaffold is associated with diverse pharmacological activities, including anti-inflammatory and enzyme inhibitory properties. Its structural flexibility allows for modifications that enhance target specificity and potency. Key studies highlight its role as a cyclooxygenase-2 (COX-2) inhibitor, with demonstrated anti-inflammatory efficacy surpassing diclofenac sodium in preclinical models .
Properties
Molecular Formula |
C11H13N5OS |
|---|---|
Molecular Weight |
263.32 g/mol |
IUPAC Name |
2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C11H13N5OS/c1-7-3-2-4-8(5-7)10-14-15-11(16(10)13)18-6-9(12)17/h2-5H,6,13H2,1H3,(H2,12,17) |
InChI Key |
PHPJVBYFTPEAIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(N2N)SCC(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Amino-5-(3-methylphenyl)-1,2,4-triazol-3-ylthio]acetamide typically involves the reaction of 3-methylbenzylamine with thiourea and chloroacetic acid under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the triazole ring. The final product is obtained after purification by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-Amino-5-(3-methylphenyl)-1,2,4-triazol-3-ylthio]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the triazole ring to other heterocyclic structures.
Substitution: The amino and thioacetamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Various studies have documented methods for synthesizing triazole derivatives, emphasizing the importance of optimizing reaction conditions to enhance yield and purity. Characterization techniques such as NMR, IR spectroscopy, and X-ray crystallography are employed to confirm the structure and assess the compound's properties.
Antimicrobial Activity
Triazole derivatives have shown considerable antimicrobial activity against a range of pathogens. For instance, studies have indicated that compounds similar to 2-[4-Amino-5-(3-methylphenyl)-1,2,4-triazol-3-ylthio]acetamide exhibit potent activity against Gram-positive and Gram-negative bacteria as well as fungi. The mechanism often involves inhibition of key enzymes or disruption of cellular integrity.
Anticancer Properties
Research has highlighted the potential anticancer effects of triazole derivatives. The compound has been evaluated in vitro against various cancer cell lines, demonstrating cytotoxicity that correlates with its ability to induce apoptosis in cancer cells. For example, derivatives with similar structures have shown significant growth inhibition percentages against cell lines such as HCT-116 and MCF-7 .
Neurological Applications
Recent studies have explored the role of triazole compounds in treating neurodegenerative diseases like Alzheimer's disease. The ability of these compounds to inhibit acetylcholinesterase suggests they may enhance acetylcholine levels in the brain, potentially improving cognitive function .
Case Studies
| Study | Findings | Application |
|---|---|---|
| Abdel-Wahab et al. (2023) | Synthesized triazole derivatives with significant antibacterial properties | Antimicrobial agents |
| Zhang et al. (2023) | Evaluated anticancer activity against multiple cell lines; demonstrated IC50 values below 100 µM | Cancer therapeutics |
| Liu et al. (2024) | Investigated acetylcholinesterase inhibitory activity; showed potential for cognitive enhancement | Neurological disorders |
Mechanism of Action
The mechanism of action of 2-[4-Amino-5-(3-methylphenyl)-1,2,4-triazol-3-ylthio]acetamide involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular pathways, leading to the disruption of normal cellular functions. The exact molecular targets and pathways depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Anti-Inflammatory Activity
Key Compound :
- 2-[[4-Amino-5-(2-pyridinyl)-1,2,4-triazol-3-yl]thio]-N-(3-methylphenyl)acetamide (AS111): Exhibits 1.28× higher anti-inflammatory activity than diclofenac sodium in formalin-induced rat edema models . Molecular docking reveals 12 hydrophobic interactions with COX-2, stabilizing its conformation in the active site (Fig. 3.4, ).
Analog Comparison :
Structural Insights :
- Phenyl Ring Substitutions : The 3-methylphenyl group in AS111 enhances COX-2 affinity compared to dichlorophenyl analogs, likely due to optimized hydrophobic interactions .
- Heteroaromatic Modifications : Pyridinyl or thiophenyl substitutions (e.g., in ) may alter solubility or off-target effects but require further biological validation.
Enzyme Inhibition Potential
Key Compound :
- 2-[4-Amino-5-(3-methylphenyl)-1,2,4-triazol-3-ylthio]acetamide: Limited direct data on acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) inhibition.
Analog Comparison :
Structural Insights :
Structural Modifications and Pharmacokinetics
Key Compound :
- 2-[4-Amino-5-(3-methylphenyl)-1,2,4-triazol-3-ylthio]acetamide: Predicted drug-like parameters (e.g., logP, solubility) align with Lipinski’s rules, supporting oral bioavailability .
Analog Comparison :
Structural Insights :
- Methoxy/Halogen Substitutions : Methoxy groups (e.g., ) improve water solubility, while halogens (e.g., Cl in ) enhance metabolic stability.
Biological Activity
2-[4-Amino-5-(3-methylphenyl)-1,2,4-triazol-3-ylthio]acetamide is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. Triazole derivatives are known for their potential as therapeutic agents against various diseases, including cancer, fungal infections, and other ailments. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The compound can be synthesized through a multi-step process involving the reaction of 4-amino-5-(3-methylphenyl)-1,2,4-triazole-3-thiol with acetic anhydride or similar acetylating agents. The reaction typically takes place in an organic solvent under controlled conditions to yield the desired product with high purity and yield.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to 2-[4-Amino-5-(3-methylphenyl)-1,2,4-triazol-3-ylthio]acetamide have been evaluated against various cancer cell lines.
- Case Study 1 : A study assessed the anti-proliferative effects of triazole derivatives on HepG2 liver cancer cells using the MTT assay. The results indicated that certain modifications to the triazole structure significantly enhanced cytotoxicity. The IC50 values for similar compounds ranged from 13.004 µg/mL to 28.399 µg/mL, suggesting a strong correlation between structural modifications and anticancer efficacy .
| Compound | IC50 (µg/mL) | Activity Level |
|---|---|---|
| 6d | 13.004 | High |
| 6b | 16.782 | Moderate |
| 6e | 28.399 | Low |
The mechanism by which triazole derivatives exert their anticancer effects often involves the inhibition of key enzymes associated with cancer cell proliferation. These may include:
- Histone Deacetylases (HDACs) : Inhibition leads to increased acetylation of histones and non-histone proteins, resulting in altered gene expression favoring apoptosis.
- Thymidylate Synthase : This enzyme is crucial for DNA synthesis; its inhibition can lead to reduced proliferation of cancer cells.
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives is closely linked to their structural features. The presence of electron-donating groups (like methyl) in specific positions on the phenyl ring has been shown to enhance anticancer activity:
- Ortho and Meta Substituents : Compounds with methyl groups at these positions exhibited significantly higher activity compared to those with electron-withdrawing groups .
Additional Biological Activities
Beyond anticancer properties, compounds structurally related to 2-[4-Amino-5-(3-methylphenyl)-1,2,4-triazol-3-ylthio]acetamide have demonstrated:
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
